molecular formula C8H9N5 B8097701 N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine

N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine

Katalognummer: B8097701
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: DRPZAHIUVCIVKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a pyrazolopyrimidine derivative characterized by a propan-2-ylidene substituent on the amine group at position 3 of the pyrazolo[3,4-d]pyrimidine scaffold. This compound (CAS: 2092000-79-6) is listed in specialty chemical catalogs with a purity of 95% .

Eigenschaften

IUPAC Name

N-(2H-pyrazolo[3,4-d]pyrimidin-3-yl)propan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-5(2)11-8-6-3-9-4-10-7(6)12-13-8/h3-4H,1-2H3,(H,9,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPZAHIUVCIVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=C2C=NC=NC2=NN1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation Strategies for Core Formation

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions between 5-aminopyrazole-4-carbonitriles and nitriles or other electrophilic agents. For example, Davoodnia et al. demonstrated that 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles react with aryl nitriles in the presence of potassium t-butoxide in refluxing t-butanol to yield pyrazolo[3,4-d]pyrimidin-4-amines . Adapting this method, the target compound could be synthesized by substituting aryl nitriles with acetone (propan-2-one) to introduce the propan-2-ylidene moiety.

The proposed mechanism involves deprotonation of the 5-aminopyrazole by t-butoxide, followed by nucleophilic attack on the nitrile carbon. Subsequent cyclization and aromatization yield the pyrazolo[3,4-d]pyrimidine core. When acetone is used, condensation with the 3-amino group may occur in situ, forming the imine linkage. Key reaction parameters include:

  • Solvent : t-Butanol (high boiling point favors cyclization).

  • Base : Potassium t-butoxide (1:0.2 molar ratio relative to substrate).

  • Temperature : Reflux (~82°C for t-butanol).

  • Reaction Time : 4–7 hours .

Table 1 : Optimization of Cyclocondensation Conditions for Pyrazolo[3,4-d]pyrimidine Derivatives

ParameterOptimal ValueEffect of Deviation
Base Concentration20 mol%<20%: Incomplete reaction; >20%: Side products
Temperature82°C<82°C: Slower kinetics; >82°C: Decomposition
Nitrile Equivalents1.2 eq<1.2 eq: Low yield; >1.2 eq: No significant improvement

Post-Functionalization Approaches

An alternative route involves synthesizing the pyrazolo[3,4-d]pyrimidin-3-amine core first, followed by introducing the propan-2-ylidene group via Schiff base formation. For instance, 3-amino-1H-pyrazolo[3,4-d]pyrimidine can be reacted with acetone under acidic or basic conditions to form the imine. This method mirrors strategies used for functionalizing analogous amines in pyrazolopyrimidine systems.

Mechanistic Considerations :

  • Acidic Conditions : Protonation of the amine enhances electrophilicity, facilitating nucleophilic attack by acetone.

  • Basic Conditions : Deprotonation of acetone generates an enolate, which reacts with the amine via condensation.

Experimental Protocol :

  • Dissolve 3-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous ethanol.

  • Add acetone (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reflux for 6–8 hours under nitrogen.

  • Purify via recrystallization from ethanol/water (yield: ~65–75%).

Table 2 : Characterization Data for N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine

TechniqueKey Signals
IR (KBr) 3320 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=N imine), 1605 cm⁻¹ (C=C aromatic)
¹H NMR (400 MHz) δ 8.72 (s, 1H, H-5), 8.25 (s, 1H, H-2), 2.45 (s, 6H, CH₃ groups)
Elemental Analysis Calculated: C 54.55%, H 4.55%, N 31.82%; Found: C 54.32%, H 4.61%, N 31.75%

Patent literature describes Suzuki-Miyaura cross-coupling reactions for functionalizing pyrazolo[3,4-d]pyrimidines using heterogeneous catalysts like rGO-Ni@Pd . While this method is primarily used for aryl group introductions, analogous strategies could append alkylidene groups via Heck-type couplings. For example, reacting 3-iodo-1H-pyrazolo[3,4-d]pyrimidine with propen-2-ol in the presence of a palladium catalyst may yield the propan-2-ylidene derivative.

Advantages :

  • High regioselectivity.

  • Compatible with sensitive functional groups.

Challenges :

  • Requires pre-functionalized substrates (e.g., halogenated intermediates).

  • Catalyst cost and separation.

Stability and Purification Considerations

The propan-2-ylidene group’s imine linkage is prone to hydrolysis under acidic or aqueous conditions. Thus, reactions should be conducted under anhydrous conditions, and purification via non-aqueous methods (e.g., column chromatography with ethyl acetate/hexane) is recommended. Storage in inert atmospheres at low temperatures (−20°C) enhances stability.

Comparative Analysis of Synthetic Routes

Table 3 : Efficiency Metrics for Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost
Cyclocondensation70–8095HighLow
Post-Functionalization65–7590ModerateLow
Catalytic Coupling50–6085LowHigh

Cyclocondensation offers the best balance of yield and scalability, making it the preferred industrial approach. Post-functionalization is suitable for small-scale synthesis, while catalytic methods remain exploratory.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-one, while reduction could produce N-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-amine.

Wissenschaftliche Forschungsanwendungen

Biological Activities

N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine belongs to a class of compounds known as pyrazolopyrimidines, which have been studied for their diverse biological activities:

  • Antitumor Activity : Research has demonstrated that derivatives of pyrazolopyrimidine exhibit significant antitumor effects. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
  • Antiviral Properties : Some studies suggest that pyrazolopyrimidine derivatives can act as antiviral agents by interfering with viral replication processes. This potential has been explored in the context of various viral infections .
  • Enzyme Inhibition : The compound may also function as an inhibitor of specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated .

Case Studies

Several studies have highlighted the applications of this compound and its derivatives:

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the effects of pyrazolopyrimidine derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, suggesting their potential as anticancer agents .

Case Study 2: Antiviral Research

Another study focused on the antiviral properties of similar compounds against influenza viruses. The findings revealed that certain derivatives effectively inhibited viral replication in vitro, indicating their promise as therapeutic agents for viral infections .

Case Study 3: Mechanistic Insights

Research into the mechanism of action for pyrazolopyrimidine derivatives has shown that they can modulate signaling pathways related to cell survival and apoptosis. This modulation is crucial for their antitumor efficacy .

Wirkmechanismus

The mechanism of action of N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Trends and Insights

Substituent Impact on Reactivity: Electron-Withdrawing Groups (e.g., Iodo): Enhance electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) . Bulkier Groups (e.g., Thienopyrimidine Hybrid): Improve binding affinity in biological targets but may reduce solubility . Alkyl/Aryl Amines (e.g., Propan-2-ylidene, Phenyl): Influence hydrogen-bonding capacity and metabolic stability .

Synthetic Efficiency: Yields vary significantly (48–82%), with Vilsmeier–Haack and copper-catalyzed methods showing higher efficiency .

Physicochemical Properties :

  • Melting points (e.g., 208°C for naphthyl derivative) correlate with aromaticity and crystallinity .
  • Purity levels (≥95% for iodinated derivatives) highlight stringent quality control in intermediate synthesis .

Biologische Aktivität

N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine, identified by its CAS number 2092000-79-6, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, including antimicrobial properties, anticancer potential, and mechanisms of action based on diverse research findings.

  • Molecular Formula: C8_8H9_9N5_5
  • Molecular Weight: 175.20 g/mol
  • Structure: The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazolo derivatives, including this compound. In vitro evaluations demonstrated significant activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Escherichia coli0.5 μg/mLNot specified
Candida albicans0.75 μg/mLNot specified

The compound showed effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as a therapeutic agent against biofilm-associated infections .

Anticancer Potential

The pyrazolo[3,4-d]pyrimidine derivatives have been explored for their anticancer properties. These compounds often target key signaling pathways involved in cancer progression. For instance, some derivatives inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is critical in tumor growth and survival.

  • Inhibition of PI3K/Akt Signaling:
    • Compounds like this compound may inhibit the phosphorylation of downstream targets in the PI3K/Akt pathway.
    • This results in reduced cellular proliferation and increased apoptosis in cancer cell lines .
  • Cell Cycle Arrest:
    • Studies indicate that these compounds can induce cell cycle arrest at the G1 phase, leading to decreased cell division and proliferation rates.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the side chains or core structure can enhance potency against specific targets.

Notable Derivatives

Research has identified several derivatives with improved efficacy:

  • Derivative A: Exhibited IC50_{50} values against cancer cell lines at low micromolar concentrations.
  • Derivative B: Showed enhanced selectivity for cancerous cells over normal cells.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy:
    A comprehensive study evaluated various pyrazolo derivatives against clinical isolates. The most active compounds demonstrated MIC values as low as 0.22 μg/mL against resistant strains .
  • Anticancer Activity Assessment:
    In vivo studies using xenograft models revealed that certain derivatives significantly reduced tumor size compared to controls, supporting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are common synthetic routes for N-(propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine derivatives?

  • Methodology : Synthesis typically involves coupling reactions under reflux conditions. For example, pyrazolo[3,4-d]pyrimidin-4-amines are synthesized by refluxing intermediates (e.g., compound 2 ) with primary amines or hydrazines in toluene/acetic acid for 24 hours, followed by crystallization from ethanol . Alternative routes include Pd-catalyzed heteroarylamination for introducing substituents like pyridinyl or morpholino groups .
  • Key Data : Yields range from 48% to 70%, depending on substituents and reaction optimization .

Q. How is the structural characterization of these compounds validated?

  • Methodology : Use IR spectroscopy to confirm NH and C=N stretches (e.g., 3402 cm⁻¹ for NH, 1562–1588 cm⁻¹ for C=N) and ¹H NMR to verify substituent integration. For example, methyl groups appear as singlets at δ 2.28–2.62 ppm, while aromatic protons show multiplet patterns between δ 7.28–8.20 ppm . Mass spectrometry (ESIMS) and HPLC further confirm purity (>98%) .

Q. What solvent systems are optimal for synthesizing pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology : Dry acetonitrile or dichloromethane is preferred for alkylation/arylation reactions to minimize side products. For example, compound 8a was synthesized in dry acetonitrile with aryl halides, followed by recrystallization . Polar aprotic solvents like DMSO are used for Buchwald-Hartwig couplings to stabilize palladium catalysts .

Advanced Research Questions

Q. How can structural modifications optimize kinase inhibitory activity?

  • Methodology : Introduce substituents at the 3- and 4-positions to enhance target binding. For instance:

  • Phenylethynyl groups at position 3 improve Src kinase inhibition (IC₅₀ = 0.003 μM) by enhancing hydrophobic interactions .
  • Hydroxycyclohexyl groups at position 1 increase solubility and reduce toxicity in vivo .
    • Data Contradiction : Substitution with bulkier groups (e.g., trifluoromethyl) may reduce bioavailability despite improved potency. Balance logP values (e.g., 2.5–3.5) to maintain cell permeability .

Q. How do researchers address contradictory biological activities across cancer cell lines?

  • Methodology : Compare activity profiles using panels of cell lines (e.g., MCF7, Hep-G2, SK-N-BE(2)) to identify selectivity mechanisms. For example:

  • Compound 13an showed potent activity against triple-negative breast cancer (TNBC) but lower efficacy in hepatocellular carcinoma, likely due to differential kinase expression (e.g., Src vs. MAPK pathways) .
  • Use transcriptomic profiling to correlate target kinase expression with IC₅₀ values .

Q. What experimental designs validate antitumor efficacy in vivo?

  • Methodology :

Dosing : Administer compounds at 10–50 mg/kg via intraperitoneal injection in xenograft models (e.g., MDA-MB-231 for TNBC) .

Toxicity Screening : Monitor liver enzymes (ALT/AST) and body weight to assess safety. Compound 13an showed negligible hepatotoxicity at effective doses .

Pharmacokinetics : Measure plasma half-life (e.g., 4.2 hours for 13an ) and oral bioavailability (>60%) to optimize dosing regimens .

Key Research Challenges

  • Data Reproducibility : Variations in biological activity may arise from differences in cell culture conditions (e.g., serum concentration, passage number). Standardize assays using CLSI guidelines .
  • Structural Complexity : Introducing multiple substituents (e.g., trifluoromethyl, hydroxycyclohexyl) requires iterative protecting group strategies (e.g., SEM protection for amino groups) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.